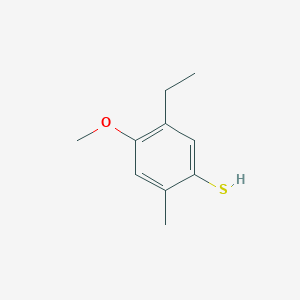

5-ethyl-4-methoxy-2-methylbenzene-1-thiol

Description

5-ethyl-4-methoxy-2-methylbenzene-1-thiol: is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, characterized by the presence of an ethyl group at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring

Properties

IUPAC Name |

5-ethyl-4-methoxy-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-8-6-10(12)7(2)5-9(8)11-3/h5-6,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYYZKQAPYMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=C1)S)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methoxy-2-methylbenzene-1-thiol typically involves the introduction of the thiol group (-SH) onto a pre-functionalized benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiol precursor reacts with a halogenated aromatic compound under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methoxy-2-methylbenzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzene derivative with a reduced sulfur group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding benzene derivatives with reduced sulfur groups.

Substitution: Various substituted benzene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-ethyl-4-methoxy-2-methylbenzene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-4-methoxy-2-methylbenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzenethiol: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.

2-Methylbenzenethiol: Lacks the methoxy and ethyl groups, leading to variations in reactivity and applications.

5-Ethyl-2-methylbenzenethiol:

Uniqueness

5-ethyl-4-methoxy-2-methylbenzene-1-thiol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

5-Ethyl-4-methoxy-2-methylbenzene-1-thiol, also known as a thioether compound, has garnered interest in various fields for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal and environmental contexts.

Molecular Structure:

- Chemical Formula: C₉H₁₂OS

- CAS Number: 1822988-60-2

This compound features a thiol (-SH) group attached to a substituted aromatic ring, which is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiol group is known for its reactivity with electrophiles, which can lead to the modulation of enzyme activities and receptor functions.

Key Mechanisms:

- Antioxidant Activity: Thiols can act as reducing agents, protecting cells from oxidative stress by scavenging free radicals.

- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as detoxification and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These results suggest potential applications in developing natural antimicrobial agents.

Anticancer Activity

Studies have shown that compounds with similar structures to this compound possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study on structurally related thioether compounds demonstrated their ability to induce apoptosis in breast cancer cell lines via caspase activation, highlighting the potential of thioether derivatives in cancer therapy .

Safety and Toxicity

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that high concentrations can lead to cytotoxic effects on normal cells, necessitating further research into dose-dependent effects and long-term safety.

Future Directions

The exploration of this compound's biological activity opens avenues for:

- Drug Development: Its antimicrobial and anticancer properties warrant further investigation as a lead compound in pharmaceutical research.

- Environmental Applications: Given its potential as a biocide, this compound could be explored for use in agricultural settings to control plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.